molecular formula C18H21N5O3S B11284049 Ethyl 4-(2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Ethyl 4-(2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B11284049
M. Wt: 387.5 g/mol
InChI Key: LCUXVRZKPLNHOR-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a combination of pyridazine and pyridine rings, linked through a sulfanylacetyl group to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazine and pyridine intermediates, followed by their coupling through a sulfanylacetyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, bases like sodium hydride (NaH).

Major Products

Scientific Research Applications

ETHYL 4-(2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with tailored properties .

Properties

Molecular Formula

C18H21N5O3S

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 4-[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H21N5O3S/c1-2-26-18(25)23-11-9-22(10-12-23)17(24)13-27-16-7-6-15(20-21-16)14-5-3-4-8-19-14/h3-8H,2,9-13H2,1H3

InChI Key

LCUXVRZKPLNHOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3

Origin of Product

United States

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